2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound that incorporates both an amino group and a 1,2,4-triazole moiety into a benzoic acid framework. This compound is of interest in pharmaceutical chemistry due to its potential biological activities, particularly in the development of anticancer agents.
2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid belongs to the class of organic compounds known as benzoic acids and their derivatives. It features a carboxylic acid functional group (-COOH) attached to a benzene ring, along with an amino group (-NH2) and a triazole ring, which contributes to its unique chemical properties and biological activities.
The synthesis of 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves multi-step organic reactions. One effective method includes the reaction of 4-hydrazinobenzoic acid with various reagents to form the desired triazole structure.
Technical Details:
The final product can be characterized using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure .
The molecular structure of 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid consists of:
The InChI key for this compound is QCNDLFQKKMPZKH-UHFFFAOYSA-N, which provides a unique identifier for database searches. The compound's SMILES representation is OC(=O)c1ccc(cc1)-n2cnnc2 .
2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions typical for carboxylic acids and amines:
Technical Details:
These reactions are significant for modifying the compound's structure for enhanced biological activity or solubility .
The mechanism of action for 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid is primarily related to its interactions with biological targets within cells. Preliminary studies suggest that compounds containing triazole rings can exhibit anticancer properties by inducing apoptosis in cancer cells.
Data:
Research indicates that derivatives of this compound have shown cytotoxic effects against various cancer cell lines with IC50 values ranging from 15.6 to 23.9 µM . The presence of both the amino and triazole functionalities appears critical for enhancing biological activity.
Relevant data regarding boiling points or melting points were not found but can be determined experimentally or referenced from specific databases .
2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid has potential applications in:
Research continues into optimizing its structure for improved efficacy and selectivity against cancer cell lines .
Regioselective functionalization of the 1,2,4-triazole ring in 2-amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid is critical for modulating electronic properties and bioactivity. The triazole’s three nitrogen atoms exhibit distinct nucleophilicities, with N4 being the most reactive for electrophilic substitutions. Metal-catalyzed cross-coupling reactions enable precise C5 modifications:
Table 1: Regioselective Functionalization Methods
Target Position | Reagent/Catalyst | Conditions | Yield (%) | Key Application |
---|---|---|---|---|
C5 of Triazole | Arylboronic acid/Pd(PPh₃)₄ | Toluene/H₂O, 80°C | 85–92 | Enhanced anticancer activity |
N1 of Triazole | Propargyl bromide, then CuSO₄/sodium ascorbate | H₂O/t-BuOH, RT | 70–88 | Bioconjugation |
N4 of Triazole | Methyl iodide/K₂CO₃ | DMF, 60°C | 78–85 | Electron density modulation |
One-pot strategies streamline access to the 2-amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold, minimizing intermediate isolation and improving atom economy. Key methodologies include:
Table 2: One-Pot Synthesis Protocols
Starting Material | Reagents | Conditions | Time | Yield (%) |
---|---|---|---|---|
2-Amino-5-hydrazinobenzoic acid | Triethyl orthoformate/AcOH | 100°C, stirring | 6 h | 70–80 |
2-Amino-5-azidobenzoic acid + Nitriles | ZnCl₂, DMF | Microwave, 120°C | 30 min | 85–90 |
Amidines | MnO₂, EtOH | Reflux | 3 h | 75–87 |
Bioisosteric modifications of 2-amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid optimize pharmacodynamics while retaining core bioactivity. Key replacements include:
Table 3: Bioisosteric Modifications and Outcomes
Original Group | Bioisostere | Synthetic Route | Key Advantage | Biological Impact |
---|---|---|---|---|
Carboxylic Acid | Tetrazole | NaN₃/NH₄Cl, DMF, 120°C | Enhanced lipophilicity | Improved CNS penetration |
1,2,4-Triazole | 1,2,3-Triazole | CuAAC reaction | Metabolic stability | Prolonged half-life |
Amino (–NH₂) | Acetamide (–NHAc) | Acetic anhydride, pyridine | Reduced oxidation | 40% higher bioavailability |
Hybridization merges 2-amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid with established pharmacophores to enhance polypharmacology. Design strategies focus on synergistic bioactivities:
Table 4: Pharmacophoric Hybrids and Biological Activities
Hybrid Structure | Synthetic Method | Target Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
C2-Catechol Schiff base | Aldehyde + amine condensation | ABTS•⁺ scavenging | 89.95% inhibition at 100 µg/mL |
Benzyl isothiocyanate-thiourea | Isothiocyanate + amine coupling | MCF-7 cytotoxicity | 15.6 µM |
Pyridopyrimidine-triazole | Multicomponent Ugi reaction | EGFR/VEGFR-2 inhibition | 0.28 µM / 0.41 µM |
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6